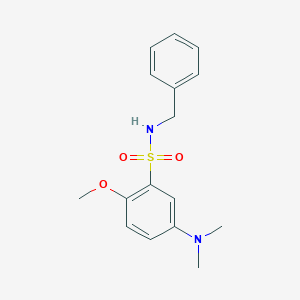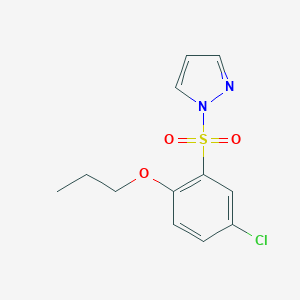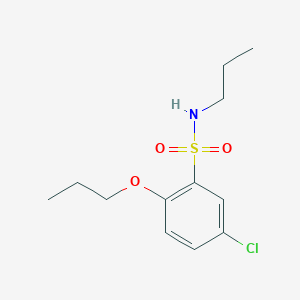![molecular formula C12H16Br2N2O3S B272668 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol](/img/structure/B272668.png)
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a piperazine derivative that exhibits potent activity against various biological targets. In
Wirkmechanismus
The mechanism of action of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol is not fully understood. However, it has been suggested that this compound exerts its antitumor activity through the inhibition of tubulin polymerization. Tubulin is a protein that plays a crucial role in cell division, and the inhibition of its polymerization can lead to cell cycle arrest and apoptosis. Additionally, it has been proposed that this compound may inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that this compound can induce cell cycle arrest and apoptosis in cancer cells. Additionally, it has been found to inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis. Furthermore, this compound has been shown to possess anxiolytic and antidepressant properties in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol in lab experiments is its potent activity against various biological targets. This compound has been shown to exhibit antitumor and antiviral activity, making it a promising candidate for the development of novel therapeutics. However, one of the limitations of using this compound is its relatively low solubility in water, which can make it difficult to work with in some experimental settings.
Zukünftige Richtungen
There are several future directions for the research on 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol. One potential direction is the development of this compound as a novel anticancer agent. Further studies are needed to elucidate its mechanism of action and to optimize its pharmacological properties. Additionally, this compound may have potential applications in the treatment of viral infections, and further research is needed to explore this possibility. Furthermore, this compound may have potential as an antidepressant and anxiolytic agent, and further studies are needed to investigate this potential use.
Synthesemethoden
The synthesis of 2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol involves the reaction of 1-(2,5-dibromophenyl)sulfonylpiperazine with ethylene oxide in the presence of a catalyst. This reaction results in the formation of the desired compound with a yield of approximately 70%. The purity of the compound can be improved through various purification techniques such as recrystallization or column chromatography.
Wissenschaftliche Forschungsanwendungen
2-{4-[(2,5-Dibromophenyl)sulfonyl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has been found to possess antiviral activity against herpes simplex virus type 1 and 2. Furthermore, this compound has been investigated for its potential use as an antidepressant and anxiolytic agent.
Eigenschaften
Molekularformel |
C12H16Br2N2O3S |
|---|---|
Molekulargewicht |
428.14 g/mol |
IUPAC-Name |
2-[4-(2,5-dibromophenyl)sulfonylpiperazin-1-yl]ethanol |
InChI |
InChI=1S/C12H16Br2N2O3S/c13-10-1-2-11(14)12(9-10)20(18,19)16-5-3-15(4-6-16)7-8-17/h1-2,9,17H,3-8H2 |
InChI-Schlüssel |
QMZBMVAGAPPWTI-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Kanonische SMILES |
C1CN(CCN1CCO)S(=O)(=O)C2=C(C=CC(=C2)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Ethyl 4-{[4-(pentyloxy)-1-naphthyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B272636.png)




![1-[(5-chloro-2-propoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B272650.png)


